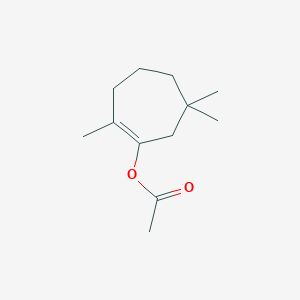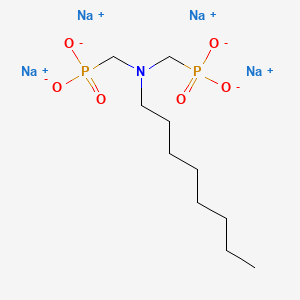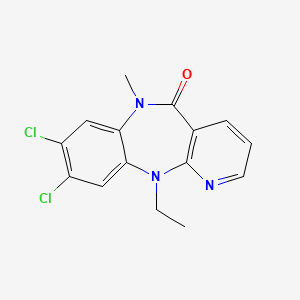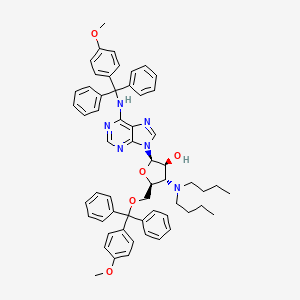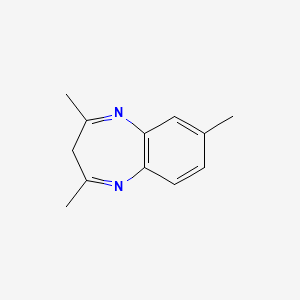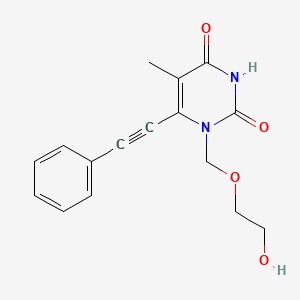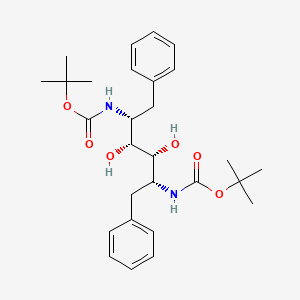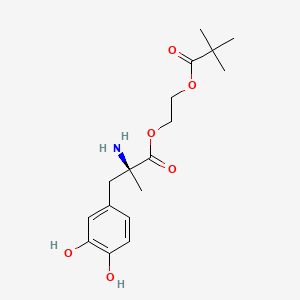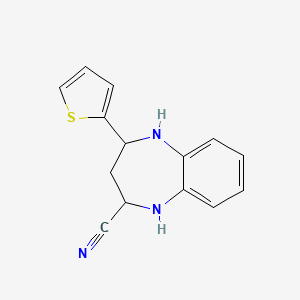
Physostigmine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Physostigmine hydrobromide is a cholinesterase inhibitor derived from the Calabar bean, also known as Physostigma venenosum. It is a parasympathomimetic alkaloid that is used primarily in the treatment of glaucoma and anticholinergic toxicity. This compound is known for its ability to cross the blood-brain barrier, making it effective in treating central nervous system effects caused by anticholinergic drug overdoses .
准备方法
Synthetic Routes and Reaction Conditions: Physostigmine hydrobromide can be synthesized through several methods. One common synthetic route involves the extraction of physostigmine from the Calabar bean, followed by its conversion to the hydrobromide salt. The reaction conditions typically involve the use of hydrobromic acid to form the hydrobromide salt from the base compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the Calabar bean, followed by purification and conversion to the hydrobromide salt. The process is optimized to ensure high yield and purity, often involving multiple steps of extraction, crystallization, and filtration .
化学反应分析
Types of Reactions: Physostigmine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the physostigmine molecule, leading to the formation of derivatives with altered activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of eseroline, a major metabolite of physostigmine .
科学研究应用
Physostigmine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study cholinesterase inhibition and the mechanisms of enzyme inhibition.
Biology: Researchers use this compound to study neurotransmission and the role of acetylcholine in the nervous system.
Medicine: It is used in the treatment of glaucoma, anticholinergic toxicity, and as a diagnostic tool for Alzheimer’s disease.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting cholinergic systems
作用机制
Physostigmine hydrobromide exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. By preventing the hydrolysis of acetylcholine, physostigmine increases the concentration of acetylcholine at synaptic junctions, enhancing cholinergic transmission. This action stimulates both nicotinic and muscarinic receptors, leading to increased parasympathetic activity .
Molecular Targets and Pathways:
Acetylcholinesterase: The primary target of this compound.
Nicotinic and Muscarinic Receptors: These receptors are activated due to the increased availability of acetylcholine
相似化合物的比较
Physostigmine hydrobromide is often compared with other cholinesterase inhibitors such as:
Neostigmine: Unlike physostigmine, neostigmine does not cross the blood-brain barrier and is primarily used for peripheral applications.
Rivastigmine: Similar to physostigmine, rivastigmine crosses the blood-brain barrier and is used in the treatment of Alzheimer’s disease.
Donepezil: Another cholinesterase inhibitor used in Alzheimer’s disease, but with a different pharmacokinetic profile
Uniqueness: this compound’s ability to cross the blood-brain barrier and its rapid onset of action make it unique among cholinesterase inhibitors. Its effectiveness in treating central nervous system effects of anticholinergic toxicity sets it apart from other similar compounds .
属性
CAS 编号 |
6091-13-0 |
|---|---|
分子式 |
C15H22BrN3O2 |
分子量 |
356.26 g/mol |
IUPAC 名称 |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;hydrobromide |
InChI |
InChI=1S/C15H21N3O2.BrH/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1H/t13-,15+;/m1./s1 |
InChI 键 |
HFIWKRLOGGSAQX-PBCQUBLHSA-N |
手性 SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Br |
规范 SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


